2H-1,2,3-Triazol-4-amine hydrochloride
Overview
Description
2H-1,2,3-Triazol-4-amine hydrochloride is a heterocyclic compound with the molecular formula C₂H₅ClN₄. It is a derivative of triazole, a five-membered ring containing three nitrogen atoms.
Mechanism of Action
Target of Action
It’s known that 1,2,3-triazole derivatives interact with the amino acids present in the active site of egfr receptors . Compounds based on the 4-amino-1,2,3-triazole core have been reported as potent inhibitors of indoleamine 2,3-dioxygenase (IDO1), which is an important target of immuno-oncology research .
Mode of Action
The 1,2,3-triazole ring is known to engage in various interactions like electrostatic interaction, pi- anion interaction, h-bonding, and van der waals interaction with the amino acids present in the active site of its targets .
Biochemical Pathways
The inhibition of ido1 by 4-amino-1,2,3-triazole derivatives can affect the kynurenine pathway, which plays a crucial role in immune response .
Pharmacokinetics
The polarity of the compound, which can be influenced by the position of the substituent at the nitrogen atom, may affect its absorption, distribution, metabolism, and excretion .
Result of Action
The inhibition of ido1 by 4-amino-1,2,3-triazole derivatives can potentially modulate the immune response, which could have implications in immuno-oncology .
Action Environment
Reaction conditions such as heating can overcome the activation barrier for certain reactions involving triazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-1,2,3-Triazol-4-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of aminoguanidine hydrochloride with succinic anhydride, followed by cyclization under microwave irradiation . Another approach involves the use of alkyl halides and azides in the presence of copper catalysts to form the triazole ring .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2H-1,2,3-Triazol-4-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the amino group is replaced by other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Major Products Formed:
Scientific Research Applications
2H-1,2,3-Triazol-4-amine hydrochloride has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of antiviral, anticancer, and antifungal agents.
Materials Science: The compound is explored for its potential in creating advanced materials with unique properties.
Industrial Chemistry: It serves as an intermediate in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
1H-1,2,4-Triazol-3-amine: Another triazole derivative with similar applications but different reactivity and stability profiles.
2-Isopropyl-2H-1,2,3-triazol-4-amine hydrochloride: A structurally similar compound with variations in its side chain, leading to different biological activities.
Uniqueness: 2H-1,2,3-Triazol-4-amine hydrochloride is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its versatility in synthetic applications make it a valuable compound in various research fields .
Properties
IUPAC Name |
2H-triazol-4-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N4.ClH/c3-2-1-4-6-5-2;/h1H,(H3,3,4,5,6);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INEGPYFBNFXZEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNN=C1N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5ClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50693163 | |
Record name | 2H-1,2,3-Triazol-4-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50693163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.54 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
194469-74-4, 30132-90-2 | |
Record name | 2H-1,2,3-Triazol-4-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50693163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2H-1,2,3-Triazol-4-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1H-1,2,3-triazol-4-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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